molecular formula C10H14F2O4 B577810 Diethyl 2,2-difluoro-4-methylenepentanedioate CAS No. 1307857-46-0

Diethyl 2,2-difluoro-4-methylenepentanedioate

Cat. No. B577810
M. Wt: 236.215
InChI Key: CEBFZCRCMYROJV-UHFFFAOYSA-N
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Description

Diethyl 2,2-difluoro-4-methylenepentanedioate is a chemical compound with the molecular formula C10H14F2O4 . It has a molecular weight of 236.21 . This compound is used in various scientific research applications.


Molecular Structure Analysis

The molecular structure of Diethyl 2,2-difluoro-4-methylenepentanedioate consists of 10 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms . The average mass of the molecule is 236.213 Da, and the monoisotopic mass is 236.086014 Da .


Physical And Chemical Properties Analysis

Diethyl 2,2-difluoro-4-methylenepentanedioate has a molecular weight of 236.215 . The molecular formula of the compound is C10H14F2O4 .

Scientific Research Applications

  • Difluoromethylenation of Ketones : Wang, Cao, and Zhou (2016) reported a general difluoromethylenation method for various types of ketones using diethyl (difluoro(trimethylsilyl)methyl)phosphonate, mediated by 18-crown-6 and KOAc. This process provides access to structurally diverse β-hydroxy-α,α-difluorophosphonates, which are of interest in medicinal research (Wang, Cao, & Zhou, 2016).

  • Synthesis and Biological Activity : Ju, Hongguang, and Jiufu (2015) synthesized and structurally characterized a compound related to Diethyl 2,2-difluoro-4-methylenepentanedioate, demonstrating its potential in antituberculosis activity (Ju, Hongguang, & Jiufu, 2015).

  • Peptidyl 2,2-Difluoro-3-Aminopropionate Synthesis : Angelastro, Bey, Mehdi, and Peet (1992) prepared a compound through a Reformatsky reaction, which could serve as a potential proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992).

  • Palladium-Catalyzed Annulation : Mandal, Lee, Liu, Peng, and Leung (2000) explored the formation of 4-methylphenanthrenes using diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate in a palladium-catalyzed process (Mandal et al., 2000).

  • Synthesis of Substituted 2-Amino-5-Oxo-5,6-Dihydropyrido[4,3-d]Pyrimidine-8-Carboxylates : Zupančič, Svete, and Stanovnik (2009) reported transformations of a related compound into substituted pyridopyrimidines, highlighting its utility in chemical synthesis (Zupančič, Svete, & Stanovnik, 2009).

  • Non-Ester Pyrethroids Synthesis : Uneme and Okada (1992) used a related compound in the synthesis of non-ester pyrethroids, exploring a novel approach in organic synthesis (Uneme & Okada, 1992).

  • Photoaffinity Probes : Platz, Admasu, Kwiatkowski, Crocker, Imai, and Watt (1991) studied the photolysis of diazirines in the presence of diethylamine, contributing to the understanding of photoaffinity probes in biological systems (Platz et al., 1991).

  • Liquid Phase Synthesis : Valle, Mangalaraja, Rivas, Becerra, and Naveenraj (2018) demonstrated a rapid room-temperature liquid-phase synthesis of a molecule related to Diethyl 2,2-difluoro-4-methylenepentanedioate, showing its industrial scale production potential (Valle et al., 2018).

  • Enzyme-catalyzed Sequential Esterification : Ozegowski, Kunath, and Schick (1994) explored the enzyme-catalyzed sequential esterification of a related compound, showing its application in enzyme-based organic synthesis (Ozegowski, Kunath, & Schick, 1994).

Safety And Hazards

While specific safety and hazard information for Diethyl 2,2-difluoro-4-methylenepentanedioate was not found in the web search results, it’s generally recommended to handle all chemical compounds with appropriate safety measures. This includes wearing proper protective equipment and working in a well-ventilated area .

properties

IUPAC Name

diethyl 2,2-difluoro-4-methylidenepentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O4/c1-4-15-8(13)7(3)6-10(11,12)9(14)16-5-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBFZCRCMYROJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CC(C(=O)OCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,2-difluoro-4-methylenepentanedioate

Citations

For This Compound
1
Citations
AD Tiwari, Y Guan, DR Grabowski… - Bioorganic & medicinal …, 2021 - Elsevier
The TET (Ten-Eleven Translocation) dioxygenase enzyme family comprising 3 members, TET1-3, play key roles in DNA demethylation. These processes regulate transcription …
Number of citations: 4 www.sciencedirect.com

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